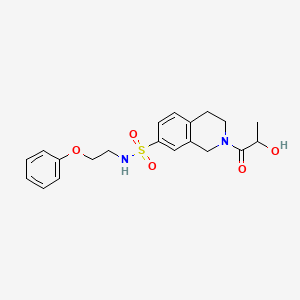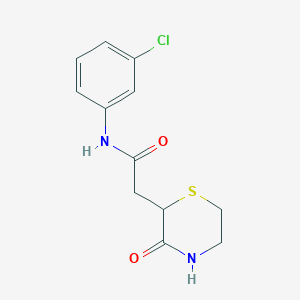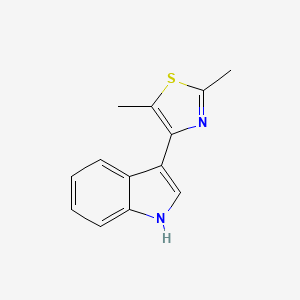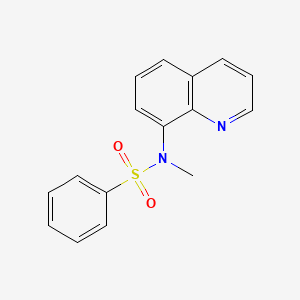
dimethyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"Dimethyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate" belongs to a class of organic compounds known for their diverse range of chemical and physical properties, making them of interest in various scientific and industrial applications. This compound, like others in its class, features a complex structure that allows for a broad spectrum of reactions and interactions.
Synthesis Analysis
The synthesis of closely related compounds typically involves multi-step chemical processes that may include the addition of dimethyl acetylenedicarboxylate to specific substrates to afford derivatives in moderate yield. For instance, the addition of dimethyl acetylenedicarboxylate to 4-(pyrrolidin-1-yl)coumarin has been reported to yield dimethyl 2-oxo-6-(pyrrolidin-1-yl)-1-benzoxocin-4,5-dicarboxylate in moderate yield, showcasing the versatility of dimethyl acetylenedicarboxylate in synthesizing complex organic structures (Haywood & Reid, 1977).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through spectroscopic methods, including NMR and X-ray crystallography. Such analyses reveal the configurations of the molecules and their substituent arrangements, essential for understanding their chemical behavior and reactivity. For example, studies on dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates provided insights into their molecular structures through physical and spectral inspections (Kakehi et al., 1994).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often lead to the formation of novel heterocyclic structures with potential biological activity. The reactivity of these compounds under various conditions can yield a wide array of products, demonstrating the rich chemistry of dihydropyridine derivatives. For instance, reactions of dimethyl acetylenedicarboxylate with aromatic aldehydes have facilitated the synthesis of 2-benzoylfumarates and highly substituted 1-azadienes, highlighting the compound's versatility in synthetic organic chemistry (Nair et al., 2004).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and stability, are crucial for their application in various fields. These properties are often determined experimentally and are essential for the compound's handling and storage. For example, the melting point and yield of chiral 2,6-dimethyl-4-(3-nitrate yl) phenyl-1,4-dihydro-pyridine-3-ethyl-5-carboxylate have been reported, providing valuable information for its application (Chen Si-haia, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and the mechanism of reactions, are fundamental aspects of these compounds' study. Detailed investigation into these areas can uncover new synthetic pathways and potential applications. For example, the synthesis and reactivity of some 6-substituted-2,4-dimethyl-3-pyridinols have been explored, revealing their antioxidant properties and providing insights into their chemical behavior (Wijtmans et al., 2004).
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of Heterocycles : Dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates, related to the compound , were synthesized in low to moderate yields. These derivatives underwent smooth thermolysis to afford dimethyl phthalate and thiazole derivatives (Kakehi, Ito, Mitani, & Kanaoka, 1994).
- Four-Component Synthesis : A four-component reaction involving dimethyl acetylenedicarboxylate led to polyfunctionalized 1,4-dihydropyridine derivatives, demonstrating a novel synthetic approach in aqueous media (Hadjebi, Hashtroudi, Bijanzadeh, & Balalaie, 2011).
Applications in Coordination Chemistry
- Coordination Polymers : Solvothermal reactions of metal salts with benzenedicarboxylic acids produced coordination polymers with significant solvent-accessible voids, demonstrating potential in gas sorption applications (Liu, Lin, Zhang, & Chen, 2012).
Catalysis and Reaction Mechanisms
- Catalysis Studies : Research on 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst revealed insights into the acylation of inert alcohols and phenols under base-free conditions (Liu, Ma, Liu, & Wang, 2014).
- Mechanochemical Synthesis : Mechanochemical synthesis of metal-organic frameworks using ligands like benzenedicarboxylate and pyridinedicarboxylate demonstrated new methods in materials chemistry (Tröbs, Wilke, Szczerba, Reinholz, & Emmerling, 2014).
Biomedical Applications
- Antimycobacterial Agents : Novel pyrrole analogs, including compounds related to dimethyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, showed promising antimycobacterial activities (Joshi, More, Pansuriya, Aminabhavi, & Gadad, 2017).
特性
IUPAC Name |
dimethyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6/c1-9-14(17(20)22-3)16(15(10(2)19-9)18(21)23-4)11-5-6-12-13(7-11)25-8-24-12/h5-7,16,19H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQJJXRGOXYEOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC3=C(C=C2)OCO3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351589 |
Source


|
| Record name | dimethyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
CAS RN |
93515-26-5 |
Source


|
| Record name | dimethyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5579485.png)

![N-{3-[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}methanesulfonamide](/img/structure/B5579506.png)

![3-[5-(1-acetyl-4-piperidinyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid](/img/structure/B5579516.png)
![5-methyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5579524.png)
![2,4,6-trichloro-N-[(diethylamino)carbonyl]nicotinamide](/img/structure/B5579527.png)
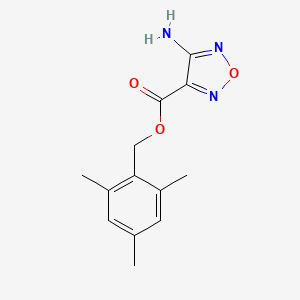
![ethyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5579546.png)
